2-Diethylaminomethyl-phenylamine dihydrochloride
Description
2-Diethylaminomethyl-phenylamine dihydrochloride is a tertiary amine derivative characterized by a phenylamine backbone substituted with a diethylaminomethyl group and two hydrochloride counterions. The dihydrochloride salt form enhances water solubility, a critical feature for bioavailability in drug formulations .
Properties
IUPAC Name |
2-(diethylaminomethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-3-13(4-2)9-10-7-5-6-8-11(10)12;;/h5-8H,3-4,9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBOSXPQYWIMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Process
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Dissolution of Phenylamine | Dissolve 2-aminophenylamine or phenylamine derivative in a suitable solvent (e.g., toluene or ethanol) | Ambient temperature | Ensures substrate availability for reaction |
| 2. Mannich Reaction | React with formaldehyde and diethylamine under acidic or neutral conditions | 20–40°C, stirring | Formaldehyde acts as a methylene source, diethylamine provides the diethylaminomethyl group |
| 3. Isolation of Free Base | After reaction completion, isolate the free base aminomethylated product by extraction or crystallization | Room temperature | Purification step before salt formation |
| 4. Salt Formation | Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid to free base solution | 0–5°C to avoid decomposition | Formation of dihydrochloride salt, which is more stable and crystalline |
| 5. Filtration and Drying | Filter precipitated dihydrochloride salt and dry under vacuum | Controlled temperature | Obtains pure crystalline product |
Alternative Routes
- Reductive Amination : Starting from 2-formylphenylamine, react with diethylamine followed by reduction using catalytic hydrogenation or sodium cyanoborohydride.
- Substitution on Chloromethylated Phenylamine : React 2-chloromethylphenylamine with diethylamine under basic conditions, followed by acidification to the dihydrochloride salt.
Research Findings and Optimization Parameters
- Solvent Choice : Toluene and ethanol are preferred for their ability to dissolve aromatic amines and facilitate Mannich reactions.
- Temperature Control : Maintaining 20–40°C during the Mannich reaction optimizes yield and reduces side reactions.
- pH Control : Acidic to neutral pH favors the Mannich condensation; basic conditions may lead to side reactions.
- Salt Formation : Controlled addition of hydrochloric acid or HCl gas at low temperatures ensures high purity dihydrochloride salt with minimal degradation.
Data Table: Typical Reaction Conditions and Outcomes
| Parameter | Typical Range/Value | Effect on Product Quality |
|---|---|---|
| Reaction Temperature | 20–40°C | Higher temps increase rate but may cause side reactions |
| Solvent | Toluene, Ethanol | Influences solubility and reaction rate |
| Molar Ratios (Amine:Formaldehyde:Diethylamine) | 1:1:1 to 1:1.2:1.2 | Excess formaldehyde or amine can improve conversion |
| Reaction Time | 2–6 hours | Longer time increases yield but may cause impurities |
| Acidification Temperature | 0–5°C | Prevents decomposition during salt formation |
| Yield | 85–95% (reported in analog syntheses) | Dependent on purity of reagents and conditions |
Chemical Reactions Analysis
Types of Reactions: 2-Diethylaminomethyl-phenylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenylamine group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenylamine derivatives.
Scientific Research Applications
2-Diethylaminomethyl-phenylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diethylaminomethyl-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Key Findings:
Structural Differences: Dopamine HCl has hydroxyl groups on the phenyl ring, enabling receptor binding in neurotransmission, whereas this compound’s diethyl group may enhance lipophilicity and alter target specificity . Diphenhydramine HCl’s diphenylmethoxy group contributes to its antihistamine effects, contrasting with the diethylaminomethyl group in the target compound, which may favor different pharmacological interactions .
Solubility and Stability :
- Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases. For example, Diphenhydramine HCl is stable in tight, light-resistant containers, suggesting similar storage requirements for the target compound .
Safety Profiles: Compounds like (2S)-2,5-Diaminopentanamide dihydrochloride lack thorough toxicological data, highlighting the need for caution in handling . In contrast, Diphenhydramine HCl has well-established safety guidelines due to its clinical use .
Biological Activity
2-Diethylaminomethyl-phenylamine dihydrochloride (CAS No. 1185297-71-5) is a chemical compound recognized for its diverse applications in chemistry, biology, and medicine. Its structure features a diethylaminomethyl group attached to a phenylamine backbone, forming a dihydrochloride salt. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the molecular formula . It is typically synthesized through the reaction of 2-aminomethylphenylamine with diethylamine in the presence of hydrochloric acid. The synthesis involves controlled temperature and pressure to optimize yield and purity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thus influencing various signal transduction pathways and metabolic processes. This modulation may lead to changes in cellular functions, making it a candidate for therapeutic applications.
Enzyme Interactions
Research indicates that this compound can serve as a probe in biochemical assays to study enzyme interactions. Its ability to influence enzyme activity suggests potential roles in drug development and therapeutic interventions.
Therapeutic Potential
The compound has been investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical agents. Its unique structure enhances solubility and stability, making it suitable for various biological applications.
Case Studies
Several case studies highlight the compound's biological effects:
Comparative Analysis
A comparison with similar compounds reveals that the dihydrochloride form enhances solubility and stability compared to its base forms. This property is significant for applications in aqueous environments, making it advantageous for laboratory and industrial use.
| Compound Name | Molecular Formula | Solubility | Stability |
|---|---|---|---|
| This compound | C11H20Cl2N2 | High | Enhanced |
| 2-Diethylaminomethyl-phenylamine | C11H16N2 | Moderate | Variable |
| 2-Diethylaminomethyl-phenylamine hydrochloride | C11H18ClN2 | Moderate | Moderate |
Q & A
Q. What are the established synthetic routes for 2-diethylaminomethyl-phenylamine dihydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis of tertiary amine hydrochlorides like this compound typically involves nucleophilic substitution or reductive amination. For example, similar compounds (e.g., dimethylamine hydrochlorides) are synthesized by reacting amines with alkyl halides in polar solvents like ethanol, followed by HCl gas treatment for salt formation . Optimization may include adjusting stoichiometry (e.g., excess alkylating agent), temperature (40–60°C for controlled reactivity), and solvent polarity to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Standard methods include:
- NMR spectroscopy : and NMR to verify amine proton environments and aromatic/alkyl group positioning.
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental analysis : Validating Cl⁻ content via titration or ion chromatography .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and stability of this compound in novel reaction environments?
Density Functional Theory (DFT) calculations can model electron density distribution, predicting sites prone to oxidation or hydrolysis. For example, studies on similar dihydrochlorides use Gaussian software to simulate protonation states and solvent effects . Molecular dynamics simulations (e.g., GROMACS) assess stability in aqueous buffers, guiding solvent selection for biological assays .
Q. What strategies resolve contradictions in reported bioactivity data for tertiary amine hydrochlorides in receptor-binding studies?
Discrepancies may arise from assay conditions (e.g., pH affecting protonation) or impurity interference. Mitigation strategies include:
- Standardized protocols : Fixing buffer pH (e.g., 7.4 for physiological conditions) and using ultra-pure samples.
- Orthogonal assays : Combining radioligand binding with functional assays (e.g., cAMP modulation) to cross-validate results .
- Meta-analysis : Statistical aggregation of published data to identify outliers or methodological biases .
Q. How can combinatorial chemistry approaches expand the structural diversity of 2-diethylaminomethyl-phenylamine derivatives for SAR studies?
Solid-phase synthesis or parallel reactions enable rapid generation of analogs. For instance, substituting the phenyl ring with electron-withdrawing groups (e.g., nitro) or modifying the diethylamino moiety (e.g., cyclization) can enhance receptor affinity . High-throughput screening (HTS) in enzymatic assays (e.g., kinase inhibition) identifies lead compounds .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in vitro?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Emergency measures : Immediate rinsing with water for spills on skin/eyes and medical consultation for ingestion .
Q. How should researchers address limited toxicological data for novel dihydrochloride derivatives?
- In silico toxicity prediction : Tools like ProTox-II or ADMETLab estimate mutagenicity and hepatotoxicity .
- In vitro assays : HepG2 cell viability assays (MTT) and Ames tests for genotoxicity screening .
Data Analysis and Reproducibility
Q. What statistical methods are suitable for analyzing dose-response relationships in studies involving this compound?
Q. How can researchers ensure reproducibility in synthesizing this compound across labs?
- Detailed SOPs : Document reaction parameters (e.g., stirring speed, drying time).
- Inter-lab validation : Round-robin tests with shared batches analyzed via NMR and HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
